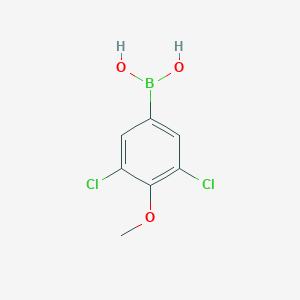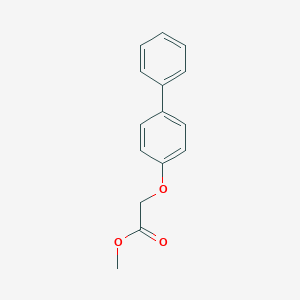
Methyl (biphenyl-4-yloxy)acetate
Vue d'ensemble
Description
Methyl (biphenyl-4-yloxy)acetate: is an organic compound with the molecular formula C15H14O3 . It is an ester formed from the reaction of biphenyl-4-ol and methyl acetate. This compound is known for its applications in organic synthesis and various industrial processes.
Applications De Recherche Scientifique
Chemistry: Methyl (biphenyl-4-yloxy)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis reactions. It acts as a substrate for esterases and lipases, helping to elucidate enzyme mechanisms and kinetics.
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of prodrugs, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: In the industrial sector, this compound is used as a plasticizer and a solvent for various applications. It is also employed in the manufacture of fragrances and flavorings due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing methyl (biphenyl-4-yloxy)acetate involves the esterification of biphenyl-4-ol with methyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where biphenyl-4-boronic acid is reacted with methyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl (biphenyl-4-yloxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Lithium aluminum hydride is a common reducing agent for this purpose.
Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or thiols, to form amides or thioesters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: Biphenyl-4-methanol or biphenyl-4-aldehyde.
Substitution: Biphenyl-4-amide or biphenyl-4-thioester.
Mécanisme D'action
The mechanism of action of methyl (biphenyl-4-yloxy)acetate involves its hydrolysis by esterases to produce biphenyl-4-ol and acetic acid. The biphenyl-4-ol can further undergo metabolic transformations, including oxidation and conjugation reactions. The molecular targets and pathways involved in these processes are primarily related to the enzymes that catalyze ester hydrolysis and subsequent metabolic reactions.
Comparaison Avec Des Composés Similaires
Ethyl (biphenyl-4-yloxy)acetate: Similar in structure but with an ethyl group instead of a methyl group. It exhibits similar chemical properties and applications.
Methyl (biphenyl-4-yloxy)propionate: Contains a propionate group instead of an acetate group. It has different reactivity and is used in different synthetic applications.
Methyl (biphenyl-4-yloxy)butyrate: Contains a butyrate group, leading to variations in its physical and chemical properties.
Uniqueness: Methyl (biphenyl-4-yloxy)acetate is unique due to its specific ester linkage, which imparts distinct reactivity and stability. Its applications in organic synthesis, biological research, and industrial processes make it a versatile compound with broad utility.
Propriétés
IUPAC Name |
methyl 2-(4-phenylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMVTGFZGFVODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383129 | |
| Record name | methyl (biphenyl-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54334-73-5 | |
| Record name | methyl (biphenyl-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)
![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)
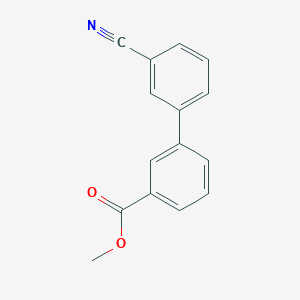
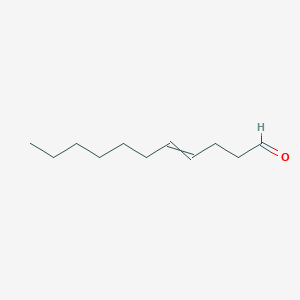


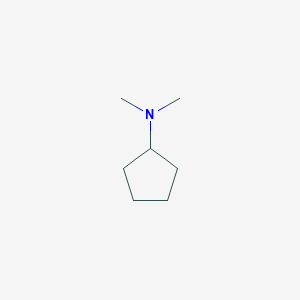


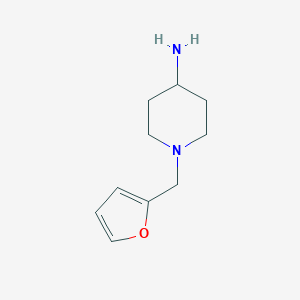
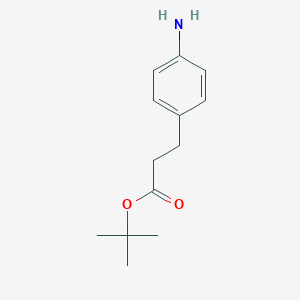
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)
